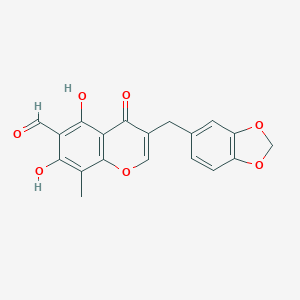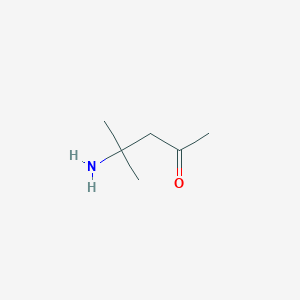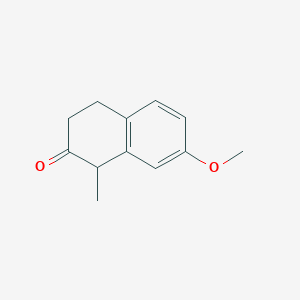
7-Methoxy-1-methyl-2-tetralone
概要
説明
Synthesis Analysis 7-Methoxy-1-methyl-2-tetralone is a compound of significant interest in organic chemistry due to its utility as a versatile intermediate for the preparation of biologically relevant molecules. Its synthesis involves efficient methods such as directed metallation followed by regioselective methylene oxidation, providing access to highly oxygenated tetralone analogs useful for constructing molecules of biological interest (Ghatak et al., 2003). Another synthesis approach is by bromination, reduction, and protection of commercially available 7-methoxy-α-tetralone, leading to its methylated derivative (Poon & Banerjee, 2009).
Molecular Structure Analysis The molecular structure of 7-methoxy-1-tetralone derivatives has been elaborated through X-ray analysis, revealing specific configurations such as the pyran ring adopting a boat form, and the fused six-membered ring taking a screw-boat form, indicating the compound's complex stereochemistry (Yu et al., 2005).
Chemical Reactions and Properties 7-Methoxy-1-tetralone undergoes various chemical reactions, including bromination, reduction, and protection, to yield key intermediates for further chemical synthesis. These reactions showcase the compound's reactivity and its potential as a building block in organic synthesis (Poon & Banerjee, 2009).
Physical Properties Analysis While specific studies on the physical properties of 7-Methoxy-1-methyl-2-tetralone such as melting point, boiling point, and solubility were not directly found, these properties can generally be inferred based on its structural analogs and are crucial for its handling and application in synthesis processes.
Chemical Properties Analysis The chemical properties of 7-Methoxy-1-methyl-2-tetralone, including its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its role as an intermediate in the synthesis of biologically active molecules, highlight its importance in synthetic organic chemistry. Its ability to undergo various transformations makes it a valuable compound for constructing complex molecules (Ghatak et al., 2003).
科学的研究の応用
Pharmaceutical Field
7-Methoxy-1-methyl-2-tetralone is used as an important intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . Dezocine plays a vital role in the market for analgesics to treat moderate to severe pain resulting from surgeries or cancer .
Method of Application
The synthetic strategy via 7-methoxy-1-methyl-2-tetralone remains the most reliable approach toward dezocine in industrial productions . Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-methyl-2-tetralone .
Results or Outcomes
The continuous-flow synthesis of 7-methoxy-1-methyl-2-tetralone starting from anisole is carried out in telescoped coiled flow reactors successfully. .
Chemical Synthesis
7-Methoxy-1-methyl-2-tetralone is used in the synthesis of various chemical compounds .
Method of Application
The specific methods of application can vary depending on the target compound. For example, 7-Methoxy-2-tetralone was used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo[f]quinolines .
Results or Outcomes
The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used. Detailed results would be available in the specific studies or patents describing these syntheses .
Safety And Hazards
将来の方向性
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
特性
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWPPSNJSVFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305388 | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-methyl-2-tetralone | |
CAS RN |
1204-23-5 | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-7-methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

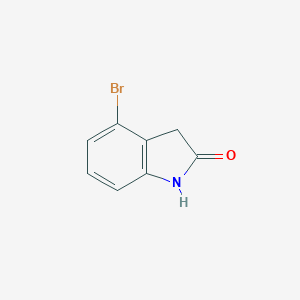


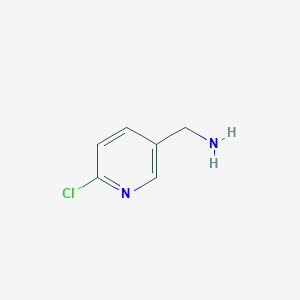
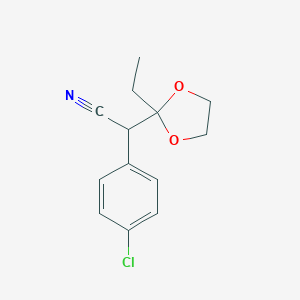
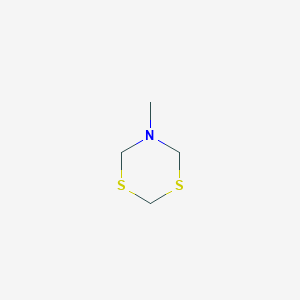
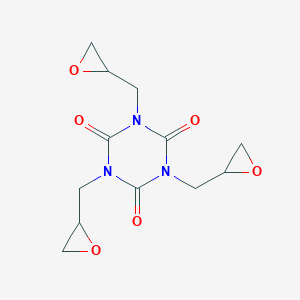

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)
